molecular formula C10H8N2S B13807572 1h-[1,3]Thiazino[3,4-a]benzimidazole CAS No. 83027-85-4

1h-[1,3]Thiazino[3,4-a]benzimidazole

Cat. No.: B13807572
CAS No.: 83027-85-4
M. Wt: 188.25 g/mol
InChI Key: LFOXVMDLWVJQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,3]Thiazino[3,4-a]benzimidazole is a heterocyclic compound that combines the structural features of both thiazine and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Thiazino[3,4-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or similar reagents. The reaction is usually carried out in refluxing ethanol in the presence of a base such as triethylamine . The chemical structure of the synthesized product is characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy (MS) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,3]Thiazino[3,4-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1H-[1,3]Thiazino[3,4-a]benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-[1,3]Thiazino[3,4-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1H-[1,3]Thiazino[3,4-a]benzimidazole is unique due to its combined thiazine and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

83027-85-4

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1H-[1,3]thiazino[3,4-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2

InChI Key

LFOXVMDLWVJQIS-UHFFFAOYSA-N

Canonical SMILES

C1N2C(=NC3=CC=CC=C32)C=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.